Ascladiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

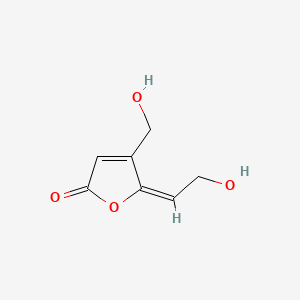

(E)-ascladiol is a butenolide that is furan-2(5H)-one which is substituted by a hydroxymethyl group at position 4 and a 2-hydroxyethylidene group at position 5 (the 5E isomer). A direct precursor of patulin in cell-free preparations of Penicillium urticae patulin-minus mutants J1 and S11, but not S15. It has a role as a mycotoxin. It is a butenolide and a primary allylic alcohol.

Applications De Recherche Scientifique

Biochemical Transformation and Detoxification

Role in Patulin Detoxification

Ascladiol is primarily recognized for its role in the enzymatic transformation of patulin, a mycotoxin produced by certain fungi such as Penicillium expansum. Research demonstrates that specific enzymes from Gluconobacter oxydans can convert patulin into this compound, effectively reducing the toxicity of contaminated food products. In studies, G. oxydans showed a remarkable ability to degrade up to 96% of patulin in apple juices, transforming it into this compound through enzymatic processes involving NADPH-dependent dehydrogenases .

Enzymatic Efficiency

The efficiency of these enzymatic reactions is notable. For instance, the enzyme GOX0525 from G. oxydans exhibited a catalytic efficiency of 1.17×103s−1M−1 against patulin . This high efficiency indicates the potential for using this compound formation as a bioremediation strategy to detoxify foods contaminated with patulin.

Applications in Food Safety

Mitigation Strategies

The transformation of patulin to this compound has significant implications for food safety. By employing biocatalysts such as Gluconobacter oxydans, food industries can potentially develop methods to detoxify fruit juices and other products contaminated with patulin. This approach not only enhances food safety but also aligns with consumer demands for healthier food options.

Case Studies

- Apple Juice Detoxification: In experiments involving apple juice contaminated with patulin, the application of Gluconobacter oxydans resulted in a significant reduction of patulin levels, demonstrating the practical application of this compound formation in real-world scenarios .

- Brewing Industry: During the brewing process, patulin is often degraded to this compound, highlighting its relevance in alcoholic beverage production where mycotoxin contamination is a concern .

Potential Future Research Directions

Exploration of Enzyme Variability

Further research could explore the variability among different strains of Gluconobacter and other microorganisms capable of producing this compound from patulin. Understanding these differences may lead to the identification of even more effective biocatalysts for industrial applications.

Development of Biotechnological Applications

The synthesis and application of this compound could extend beyond food safety into pharmaceuticals and nutraceuticals. Investigating the biochemical properties and potential health benefits of this compound may open new avenues for therapeutic uses.

Summary Table: Key Findings on this compound Applications

Propriétés

Numéro CAS |

32013-85-7 |

|---|---|

Formule moléculaire |

C7H8O4 |

Poids moléculaire |

156.14 g/mol |

Nom IUPAC |

(5E)-5-(2-hydroxyethylidene)-4-(hydroxymethyl)furan-2-one |

InChI |

InChI=1S/C7H8O4/c8-2-1-6-5(4-9)3-7(10)11-6/h1,3,8-9H,2,4H2/b6-1+ |

Clé InChI |

HLJKDERCZVTVSN-LZCJLJQNSA-N |

SMILES |

C1=C(C(=CCO)OC1=O)CO |

SMILES isomérique |

C1=C(/C(=C\CO)/OC1=O)CO |

SMILES canonique |

C1=C(C(=CCO)OC1=O)CO |

Key on ui other cas no. |

81183-44-0 |

Synonymes |

ascladiol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.